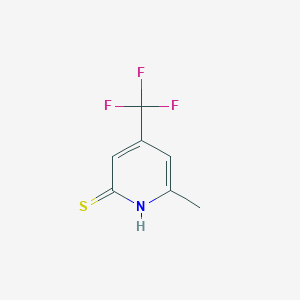

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol

Description

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol is a fluorinated pyridine derivative characterized by a thiol (-SH) group at position 2, a methyl group at position 6, and a trifluoromethyl (-CF₃) group at position 2. This compound is of significant interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the electron-withdrawing -CF₃ group and the nucleophilic thiol moiety. It is commercially available as a high-purity specialty chemical for research applications .

Properties

IUPAC Name |

6-methyl-4-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NS/c1-4-2-5(7(8,9)10)3-6(12)11-4/h2-3H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYYULPWLWVEAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=S)N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metalation reaction, where (trifluoromethyl)pyridyllithiums are prepared via metalation and then reacted with sulfur-containing reagents to introduce the thiol group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale metalation reactions followed by purification processes to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to modify the pyridine ring or the trifluoromethyl group.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are tailored to achieve the desired products .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, and various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

The compound's structure allows it to interact effectively with biological targets, making it valuable in drug discovery and development.

Enzyme Inhibition

Research indicates that 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol exhibits significant enzyme inhibition properties. Compounds with trifluoromethyl groups are known to enhance binding affinity to target enzymes, which is crucial for developing effective therapeutics.

Table 1: Enzyme Inhibition Activity

Antimicrobial Activity

The compound has demonstrated potent antimicrobial properties against various pathogens, including resistant strains. Its efficacy can be attributed to the trifluoromethyl group, enhancing its lipophilicity and membrane penetration.

Case Study: Antimicrobial Efficacy

A study evaluated the compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) and found it significantly inhibited bacterial growth, suggesting potential as a therapeutic agent for treating resistant infections .

Agrochemical Applications

This compound is also explored for its potential in agrochemicals, particularly as a pesticide or herbicide.

Pesticidal Properties

Research indicates that this compound can be used in developing novel pesticides that outperform traditional compounds in terms of efficacy and environmental safety.

Table 2: Pesticidal Activity

Materials Science Applications

The unique chemical properties of this compound make it suitable for various applications in materials science.

Polymer Additives

Incorporating this compound into polymers can enhance their thermal stability and mechanical properties. Its thiol group can participate in cross-linking reactions, improving the material's overall performance.

Case Study: Polymer Enhancements

A study demonstrated that adding this compound to polyvinyl chloride (PVC) improved both thermal stability and resistance to UV degradation .

Mechanism of Action

The mechanism of action of 6-Methyl-4-(trifluoromethyl)pyridine-2-thiol involves its interaction with molecular targets through its thiol and trifluoromethyl groups. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The trifluoromethyl group can enhance the compound’s lipophilicity and stability, allowing it to interact with hydrophobic pockets in biological molecules .

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The position of the -CF₃ group (e.g., 4 vs. 6) and ancillary groups (e.g., hydrazine vs. thiol) significantly alters reactivity. For instance, the thiol group in the target compound enhances nucleophilicity, enabling disulfide bond formation, whereas the hydrazine derivative participates in condensation reactions to form azoles .

- Electronic Effects : The -CF₃ group increases electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution in the thiol analog .

Physical and Spectral Properties

Biological Activity

6-Methyl-4-(trifluoromethyl)pyridine-2-thiol is a heteroaromatic compound with the molecular formula C7H6F3NS. It has garnered attention due to its potential biological activities, particularly in the fields of microbiology and pharmacology. This article delves into its biological activity, including antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a trifluoromethyl group and a thiol group attached to a pyridine ring, which enhances its reactivity and biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group increases the compound's lipophilicity, allowing it to penetrate cellular membranes and influence biochemical pathways.

Key Mechanisms:

- Enzyme Interaction: The compound can act as an inhibitor or activator of specific enzymes, impacting their activity and the biochemical pathways they regulate.

- Cell Signaling Modulation: It influences cell signaling pathways, gene expression, and cellular metabolism, thereby affecting overall cell health.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound could serve as a potential lead for developing new antimicrobial agents.

Antifungal Activity

The compound has also been evaluated for its antifungal properties. It shows promising results against common fungal pathogens, indicating its potential application in treating fungal infections.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values in the low micromolar range.

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 5.23 |

| HepG2 | 7.45 |

These results highlight its potential as a candidate for further development in cancer therapeutics .

Case Studies

-

Antimicrobial Efficacy Study

A study conducted by Bhatt et al. (2001) evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results indicated a strong correlation between structural modifications and antimicrobial potency, suggesting that the trifluoromethyl substitution significantly enhances activity against both bacterial and fungal pathogens . -

Anticancer Screening

In a recent publication by Patrick et al. (1996), a series of pyridine derivatives were screened for anticancer activity. The study found that this compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating its therapeutic potential with reduced side effects .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 6-methyl-4-(trifluoromethyl)pyridine-2-thiol?

- Methodology : A two-step approach is often employed:

Trifluoromethylation : Introduce the trifluoromethyl group to a pyridine precursor via halogen exchange (e.g., using KF/DMSO with 2-chloro-6-methylpyridine derivatives) .

Thiolation : Treat intermediates with thiourea or sodium hydrosulfide (NaSH) under reflux in ethanol or DMF to install the thiol group. Optimize reaction time (12–24 hrs) and monitor via TLC .

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of the thiol group. Purify via column chromatography (silica gel, hexane/EtOAc) .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm regiochemistry using ¹H and ¹³C NMR (e.g., downfield shifts for CF₃ at ~110–120 ppm in ¹³C) .

- HPLC-MS : Assess purity (>98%) with reverse-phase C18 columns (acetonitrile/water mobile phase) and monitor molecular ion peaks (m/z ~223 for [M+H]⁺) .

- Elemental Analysis : Verify C, H, N, S content (±0.3% theoretical) .

Q. What stability precautions are necessary for handling this thiol derivative?

- Storage : Store at –20°C under nitrogen or argon to minimize oxidation.

- Decomposition Risks : Thiols oxidize to disulfides in air; monitor via FT-IR (S–H stretch ~2550 cm⁻¹ loss) . Use antioxidants (e.g., BHT) in solutions .

Advanced Research Questions

Q. How does the trifluoromethyl group influence electronic properties in coordination chemistry?

- Electronic Effects : The CF₃ group is strongly electron-withdrawing, lowering the π-accepting capacity of the pyridine ring. This enhances ligand-to-metal charge transfer (LMCT) in Ru(II) or Ir(III) complexes, as shown in UV-Vis spectra with red-shifted absorption bands .

- Experimental Design : Synthesize Ru(II) complexes with this compound ligands and compare electrochemical properties (cyclic voltammetry) to non-CF₃ analogs .

Q. What strategies mitigate regioselectivity challenges in functionalizing the pyridine ring?

- Directing Groups : Use methyl or thiol groups at C2/C6 to direct electrophilic substitution to C4. For example, nitration occurs preferentially at C4 due to steric and electronic effects .

- Cross-Coupling : Apply Suzuki-Miyaura reactions with Pd catalysts to install aryl groups at C4, leveraging the CF₃ group’s meta-directing influence .

Q. How can computational methods aid in predicting reaction pathways for this compound?

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., thiolation) using Gaussian or ORCA software. Compare activation energies for competing pathways to optimize conditions .

- Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics .

Data Contradictions and Resolution

Q. How to resolve discrepancies in reported synthetic yields for this compound?

- Case Study : Yields vary (60–95%) depending on the trifluoromethylation step. Lower yields (<70%) often arise from incomplete halogen exchange; use excess KF and longer reaction times (24–48 hrs) .

- Validation : Replicate procedures from independent sources (e.g., vs. 13) and cross-check purity via HPLC .

Applications in Advanced Research

Q. What role does this compound play in designing photoactive materials?

- Case Study : Its thiol group facilitates covalent attachment to gold surfaces (SAMs), while the CF₃ group enhances electron transport in organic photovoltaic devices. Characterize using AFM and impedance spectroscopy .

Q. Can this compound serve as a precursor for bioactive molecules?

- Example : React with alkyl halides to form thioethers for antimicrobial testing. Use MIC assays against Gram-positive bacteria (e.g., S. aureus) and analyze structure-activity relationships .

Methodological Best Practices

- Synthetic Reproducibility : Document exact stoichiometry, solvent grades, and temperature profiles.

- Safety Protocols : Use fume hoods for thiol reactions and avoid exposure to CS₂ ().

- Data Sharing : Deposit spectral data (NMR, IR) in open-access repositories (e.g., PubChem) for community validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.